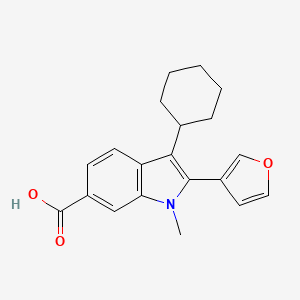
4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- is a heterocyclic compound that belongs to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran ring system with a carbonitrile group at the 2-position, a chlorine atom at the 6-position, and a keto group at the 4-position. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the desired benzopyran structure . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.
Cyclization Reactions: The carbonitrile group can participate in cyclization reactions with hydrazine or hydroxylamine to form pyrazole or oxime derivatives.
Michael Addition: Reactive methylene compounds can add to the benzopyran ring system, leading to ring-opening and subsequent cyclization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Cyclization Reactions: Hydrazine, phenylhydrazine, hydroxylamine under acidic or basic conditions.
Michael Addition: Acetylacetone, ethyl acetoacetate, diethyl malonate in the presence of a base.
Major Products
Substitution Products: Amino or thio derivatives of benzopyran.
Cyclization Products: Pyrazole or oxime derivatives.
Michael Addition Products: Pyridine derivatives.
Applications De Recherche Scientifique
4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- has several applications in scientific research:
Medicinal Chemistry: Studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Analytical Chemistry: Used as a reagent for the spectrophotometric determination of metal ions.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects . It may also interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4H-1-Benzopyran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4-Oxo-4H-1-Benzopyran-3-carbonitrile: Similar structure but with the carbonitrile group at the 3-position.
Uniqueness
4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzopyran derivatives and contributes to its specific properties and applications.
Propriétés
Numéro CAS |
33544-17-1 |
|---|---|
Formule moléculaire |
C10H4ClNO2 |
Poids moléculaire |
205.60 g/mol |
Nom IUPAC |
6-chloro-4-oxochromene-2-carbonitrile |
InChI |
InChI=1S/C10H4ClNO2/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-4H |
Clé InChI |
DEVAUIJLYYGHJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13975844.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B13975866.png)
![2-(5-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13975875.png)


![5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13975899.png)


![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
